molecular formula C13H18ClIN2O3 B1428172 N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide CAS No. 1305324-94-0

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide

Cat. No. B1428172
M. Wt: 412.65 g/mol
InChI Key: MWUNRCWWDRWFGH-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide, also known as CIP, is a synthetic compound used in scientific research. CIP is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an important enzyme in the regulation of inflammation, and CIP has been used to study its role in various physiological processes. CIP has been used in a variety of scientific research applications, including studies of inflammation, cell signaling, and cancer.

Scientific Research Applications

Chemical Synthesis and Modification

Studies on similar compounds focus on chemical synthesis and modification for various applications, including the development of pharmaceuticals and materials science. For example, the synthesis of complex molecules through regioselective metalation using pivaloyl as a directing group highlights the importance of precise chemical modifications in creating compounds with desired properties and activities (Straub, 1993).

Biological Applications

Research on compounds with structural similarities includes their use in therapeutic applications, such as cystic fibrosis therapy, where specific correctors are designed to improve cellular processing of defective proteins (Yu et al., 2008). This indicates the potential of such compounds in addressing complex biological challenges.

Material Science and Coordination Chemistry

In materials science, the formation of heterometallic coordination polymers from pivalate blocks and their properties, such as sorption and catalytic activities, are of significant interest (Sotnik et al., 2015). These studies illustrate the utility of chemical compounds in developing materials with specific functionalities.

Photophysical Properties

The study of photophysical properties of amidate-bridged Pt(bpy) dimers linked to Ru(bpy)3(2+) derivatives (Hirahara et al., 2011) showcases the exploration of compounds for their potential in photochemical applications, including light-activated processes and materials.

properties

IUPAC Name

N-[2-chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClIN2O3/c1-13(2,3)12(18)17-9-7(11(19-4)20-5)6-8(15)16-10(9)14/h6,11H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUNRCWWDRWFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1C(OC)OC)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
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N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
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N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
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N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
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N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Reactant of Route 6
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N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide

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